molecular formula C21H22N4O5S2 B6112995 ETHYL 2-({2-[(5-ETHYL-4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

ETHYL 2-({2-[(5-ETHYL-4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B6112995
M. Wt: 474.6 g/mol
InChI Key: DXGAHCCSQZNXAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-({2-[(5-ETHYL-4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE: is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a pyrimidine ring, and various functional groups such as hydroxyl, oxo, and carboxylate. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({2-[(5-ETHYL-4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrimidine moiety. Key steps include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of β-keto esters, aldehydes, and urea or thiourea.

    Coupling Reactions: The thiazole and pyrimidine rings are then coupled using appropriate linkers and reagents, such as acyl chlorides or anhydrides, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({2-[(5-ETHYL-4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxo group can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or amines replace existing groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halides, amines

Major Products Formed

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Alcohols

    Substitution Products: Halogenated or aminated derivatives

Scientific Research Applications

ETHYL 2-({2-[(5-ETHYL-4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-({2-[(5-ETHYL-4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, resulting in its observed biological effects.

Comparison with Similar Compounds

ETHYL 2-({2-[(5-ETHYL-4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

ethyl 2-[[2-(5-ethyl-4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanylacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S2/c1-4-14-17(27)24-21(25(18(14)28)13-9-7-6-8-10-13)31-11-15(26)23-20-22-12(3)16(32-20)19(29)30-5-2/h6-10,27H,4-5,11H2,1-3H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGAHCCSQZNXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N(C1=O)C2=CC=CC=C2)SCC(=O)NC3=NC(=C(S3)C(=O)OCC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.